molecular formula C6H7N3O3 B13814440 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde CAS No. 499993-58-7

1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde

Cat. No.: B13814440
CAS No.: 499993-58-7
M. Wt: 169.14 g/mol
InChI Key: QSHIMTDMPAIZEA-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde (CAS 499993-58-7) is a high-value nitroimidazole-based chemical building block designed for advanced research and drug discovery applications. This compound features a reactive carbaldehyde functional group, making it an ideal synthon for the synthesis of more complex molecular hybrids and conjugates through condensation and other coupling reactions . The nitroimidazole scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities . Researchers primarily utilize this core structure in the development of novel therapeutic agents with potential antibacterial , antiprotozoal , and anticancer properties . Its mechanism of action, characteristic of nitroimidazoles, generally involves the enzymatic reduction of the nitro group within hypoxic cells, such as those found in tumors or anaerobic bacteria, leading to the generation of reactive species that cause cytotoxic DNA damage . As a functionalized nitroimidazole, it serves as a critical precursor in the exploration of new strategies to overcome antibiotic resistance, particularly in Gram-positive and Gram-negative pathogens . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1,4-dimethyl-5-nitroimidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4-6(9(11)12)8(2)5(3-10)7-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHIMTDMPAIZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448735
Record name 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499993-58-7
Record name 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and General Strategy

The synthesis typically begins with 4-methyl-1H-imidazole-5-carbaldehyde as the core scaffold. The key steps involve:

  • N-alkylation at the N-1 and N-4 positions to introduce methyl groups.
  • Introduction of the nitro group at the 5-position either before or after N-alkylation.
  • Purification and characterization of the final aldehyde product.

N-Methylation of 4-Methyl-5-imidazole-carbaldehyde

A well-documented method for preparing 1,4-dimethyl-substituted imidazole carbaldehydes involves the use of sodium hydride (NaH) as a base and methyl iodide (CH3I) as the methylating agent in an aprotic solvent such as tetrahydrofuran (THF).

Procedure Summary:

Step Reagents/Conditions Description
1 4-Methyl-5-imidazole-carbaldehyde (5 g, 0.0454 mol) Starting material
2 NaH (60%, 2.179 g, 0.0908 mol) in dry THF (120 mL) Added at room temperature, stirred for 30 minutes
3 Methyl iodide (5.65 mL, 0.0908 mol) Added dropwise, stirred at room temperature for 20 hours
4 Workup: Extraction with chloroform (CHCl3) and water Organic phases combined, solvent evaporated
5 Purification: Column chromatography using ethyl acetate over silica gel Final product isolated as yellow oily solid

Yield: Approximately 59% of 1,4-dimethyl-imidazole-5-carbaldehyde obtained as a yellow oily solid.

Characterization:
^1H NMR (400 MHz, DMSO) signals include methyl protons at δ 2.46 and 3.60 ppm, imidazole C-H at δ 7.73 ppm, and aldehyde proton at δ 9.76 ppm.

Introduction of the Nitro Group at Position 5

The nitro substitution at the 5-position can be achieved by nitration of the imidazole ring or by using nitro-substituted starting materials. Although direct nitration of the imidazole ring is challenging due to sensitivity and regioselectivity issues, methods reported in the literature involve:

  • Starting from nitro-substituted imidazole precursors.
  • Using mild nitrating agents under controlled conditions to avoid over-nitration or ring degradation.

Specific procedures for nitration of similar imidazole derivatives are reported in heterocyclic synthesis literature but require careful optimization.

Alternative Synthetic Routes

Other synthetic approaches involve multi-step sequences including:

  • Condensation reactions of glyoxal derivatives with amines leading to imidazole ring formation, followed by functionalization at desired positions.
  • Use of N-oxide intermediates and subsequent cyclization to yield substituted imidazoles with aldehyde and nitro functionalities.
  • Alkylation reactions employing different alkyl halides (e.g., benzyl chloride) to introduce varied substituents at the N-1 position, demonstrating scope for structural modifications.

Purification and Characterization Techniques

Purification is commonly performed by column chromatography on silica gel using ethyl acetate or mixtures of ethyl acetate and hexane as eluents. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to confirm functional groups such as aldehyde (C=O stretch) and nitro (NO2 stretch).
  • Elemental analysis for purity assessment.

Summary Table of Preparation Parameters

Parameter Details
Starting material 4-Methyl-1H-imidazole-5-carbaldehyde
N-Methylation reagent Sodium hydride (NaH), methyl iodide (CH3I)
Solvent Dry tetrahydrofuran (THF), dry dimethylformamide (DMF)
Reaction temperature Room temperature
Reaction time 20 hours
Workup Extraction with chloroform and water, drying over sodium sulfate
Purification Column chromatography on silica gel with ethyl acetate
Yield Approximately 59% for N,N-dimethylated product
Characterization methods ^1H NMR, ^13C NMR, IR spectroscopy, MS, elemental analysis
Nitro group introduction Via nitration of imidazole ring or use of nitro-substituted precursors (literature-based)

Research Findings and Analysis

  • The methylation of the imidazole nitrogen atoms is efficiently accomplished using NaH and methyl iodide, yielding the desired 1,4-dimethyl derivative with good selectivity and moderate to good yield.
  • The presence of the aldehyde group at the 2-position remains stable under the methylation conditions, allowing for subsequent functionalization or direct use in further synthetic transformations.
  • Nitro substitution at position 5 requires controlled conditions due to the electron-rich nature of the imidazole ring; thus, starting from nitro-substituted imidazole carbaldehydes is often preferred.
  • The synthetic routes allow for structural diversity by varying alkylation agents and substituents, enabling tailored properties for pharmaceutical or material applications.
  • Purification via column chromatography is effective in isolating pure compounds suitable for characterization and further use.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products Formed

    Oxidation: 1,4-Dimethyl-5-nitro-1H-imidazole-2-carboxylic acid.

    Reduction: 1,4-Dimethyl-5-amino-1H-imidazole-2-carbaldehyde.

    Substitution: Various halogenated derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde is primarily influenced by its functional groups. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The overall effect of the compound depends on the specific molecular targets and pathways involved in the biological system under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde with structurally related imidazole derivatives, focusing on substituent effects, physical properties, and synthetic routes.

Substituent Effects and Structural Analogues

The position and nature of substituents significantly influence the physical and chemical properties of imidazole derivatives. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Differences Source
4-Methyl-1H-imidazole-5-carbaldehyde 4-Me, 5-CHO C₅H₆N₂O 165–166 Lacks nitro group and 1-Me substituent
1-Methyl-1H-imidazole-5-carbohydrazide 1-Me, 5-CONHNH₂ C₅H₈N₄O 186–187 Carbohydrazide group instead of carbaldehyde
Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate 1,4-di-p-tolyl, 2-Ph, 5-COOEt C₂₆H₂₄N₂O₂ 127–128 Carboxylate ester and aromatic substituents
(1,4-Dimethyl-5-nitro-1H-imidazol-2-yl)methanol 1,4-Me, 5-NO₂, 2-CH₂OH C₆H₈N₃O₃ N/A Methanol group instead of carbaldehyde
  • Nitro Group Impact : The presence of the 5-nitro group in the target compound (vs. its absence in 4-Methyl-1H-imidazole-5-carbaldehyde ) enhances electrophilicity and may influence redox properties or biological activity.
  • Carbaldehyde vs. Ester/Methanol: The carbaldehyde group at the 2-position (compared to carboxylate esters in or methanol in ) increases reactivity in nucleophilic addition reactions, such as condensation or hydrazone formation .

Physical Properties

Melting points and solubility vary with substituent polarity:

  • High-Melting Derivatives : 1-Methyl-1H-imidazole-5-carbohydrazide (186–187°C ) and methyl-substituted carboxylates (e.g., 157–158°C for 3j ) exhibit higher melting points due to hydrogen-bonding capacity (carbohydrazide) or aromatic stacking.
  • Moderate Polarity : The target compound’s nitro and carbaldehyde groups likely result in moderate solubility in polar aprotic solvents (e.g., DMF or DMSO), similar to analogs in and .

Biological Activity

1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde (DMNICA) is a heterocyclic compound characterized by its imidazole ring and functional groups that contribute to its biological activity. Its molecular formula is C₆H₇N₃O₃, and it has a molecular weight of approximately 169.14 g/mol. The presence of both nitro and aldehyde groups enhances its chemical reactivity, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure and Properties

The structure of DMNICA includes:

  • Imidazole Ring : A five-membered ring with nitrogen atoms that is pivotal in many biological interactions.
  • Nitro Group : Known for its role in generating reactive nitrogen species, which may induce oxidative stress in cells.
  • Aldehyde Group : Contributes to the reactivity and potential biological interactions with various macromolecules.

Anticancer Properties

Preliminary studies have indicated that DMNICA exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the generation of reactive nitrogen species that can lead to oxidative stress, ultimately resulting in cell death. For instance, studies have shown that DMNICA can inhibit the growth of various cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

DMNICA belongs to a broader class of nitroimidazole derivatives known for their antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The nitro group undergoes reduction under anaerobic conditions, leading to the formation of reactive intermediates that can disrupt DNA synthesis in bacteria .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 ValueTarget Organism
DMNICAAnticancerTBDVarious cancer cell lines
MetronidazoleAntimicrobial43 µMGram-negative bacteria
Other NitroimidazolesAntimicrobialVariesVarious bacterial strains

The biological activity of DMNICA can be attributed to several mechanisms:

  • Reactive Nitrogen Species Generation : The nitro group can be reduced to form reactive intermediates that damage cellular macromolecules.
  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with bacterial DNA replication, leading to cell death .

Case Studies

  • Cytotoxicity Assay : In vitro assays demonstrated that DMNICA could significantly reduce the viability of human cancer cell lines compared to control groups. Specific IC50 values are still under investigation but are expected to provide insights into its potency.
  • Antimicrobial Testing : Studies conducted on various bacterial strains revealed that DMNICA exhibits promising antimicrobial activity, comparable to established drugs like metronidazole. Further testing is required to establish minimum inhibitory concentrations (MIC) across different pathogens.

Future Directions

The potential applications of DMNICA in therapeutic settings warrant further investigation. Future research should focus on:

  • In vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by DMNICA.
  • Structural Modifications : To enhance biological activity and reduce any potential toxicity.

Q & A

Q. Table 1. Comparative Reactivity of Imidazole Derivatives

SubstituentReaction Rate (k, s⁻¹)Yield (%)ConditionsReference
5-Nitro, 1,4-dimethyl0.1265DMP, CH2Cl2, 4°C, 1 hr
5-Chloro, 2-phenyl0.2578MnO2, CH2Cl2, RT, 2 hr

Q. Table 2. Crystallographic Parameters

SoftwareResolution (Å)R-factorDisordered Groups HandledUse Case
SHELXL (v.2018)0.780.032Nitro, methylSmall molecules
SHELXE (macromolecular)1.900.21High-throughput

Key Recommendations

  • Synthesis : Prioritize stepwise nitration and aldehyde protection to avoid side reactions .
  • Characterization : Combine XRD with DFT for ambiguous electron density regions .
  • Biological Testing : Include nitroreductase-rich bacterial models (e.g., E. coli) to evaluate prodrug potential .

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